3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

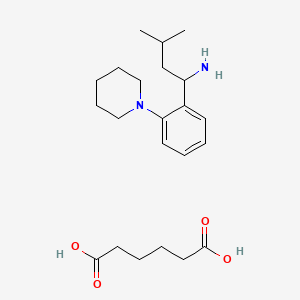

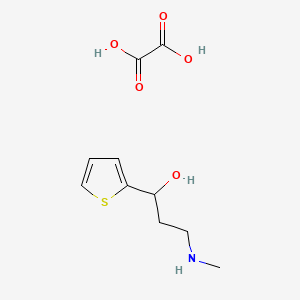

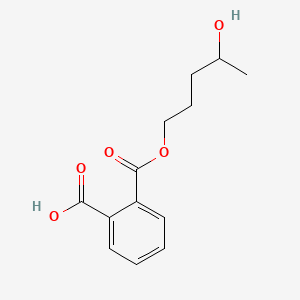

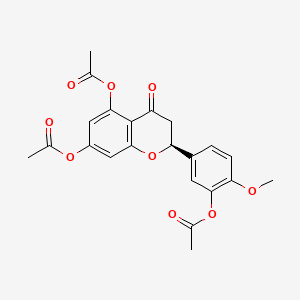

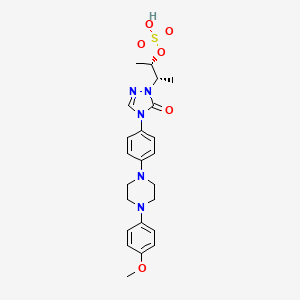

“3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol” is a chemical compound with the CAS Number 116539-56-1 . It has a molecular weight of 171.26 and its IUPAC name is 3-(methylamino)-1-(2-thienyl)-1-propanol . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for “3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol” is 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature for this compound is normal .科学的研究の応用

Sorption and Decomposition Reactions

Research has explored the sorption of phenoxy herbicides to soil and minerals, highlighting the relevance of organic compounds like oxalates in environmental and agricultural contexts. Studies such as Werner et al. (2012) demonstrate the significant role of soil parameters in the sorption process, which is crucial for understanding pollutant behavior and developing remediation strategies (Werner, Garratt, & Pigott, 2012). Similarly, research by Orr et al. (2015) on plutonium oxalate decomposition underlines the importance of understanding chemical reactions for nuclear materials processing (Orr, Sims, & Taylor, 2015).

Biochemical Interactions and Oxidative Stress

The biochemical pathways involving oxalates, such as their role in oxidative stress and hyperoxaluria, have been a focus of several studies. For instance, Joshi and Khan (2019) reviewed the potential of targeting oxidative stress pathways to treat hyperoxaluria, a condition characterized by high oxalate levels, which can lead to kidney stones and other health issues (Joshi & Khan, 2019).

Energy Storage Materials

Transition metal oxalates have been investigated for their potential as energy storage materials, offering a more sustainable alternative to traditional materials. Yeoh et al. (2018) highlighted the electrochemical performance of transition metal oxalates in devices like lithium-ion batteries and supercapacitors, showcasing their versatility and efficiency as energy storage materials (Yeoh, Armer, & Lowe, 2018).

Environmental and Health Implications

Research also delves into the environmental and health implications of oxalate interactions. Studies such as the one by Jones (1998) on organic acids in the rhizosphere discuss the role of oxalates in plant nutrition, soil health, and their broader ecological impact (Jones, 1998). Additionally, the potential health risks associated with oxalate poisoning in domestic animals, as reviewed by Rahman et al. (2013), underline the importance of understanding oxalate metabolism for both human and animal health (Rahman, Abdullah, & Wan Khadijah, 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

3-(methylamino)-1-thiophen-2-ylpropan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAGTTSBAPAUSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

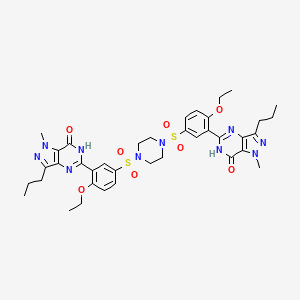

CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858013 |

Source

|

| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate | |

CAS RN |

1035456-54-2 |

Source

|

| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)